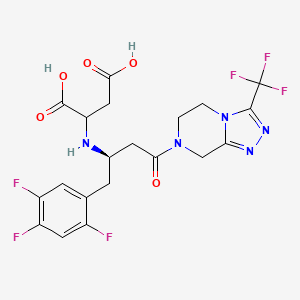

Sitagliptin succinyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIOBAOATSWLLA-IAPIXIRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F6N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088771-60-0 | |

| Record name | Sitagliptin fumarate adduct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAGLIPTIN FUMARATE ADDUCT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LA6J63SC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Advanced Derivatization Strategies

Asymmetric Synthetic Methodologies

The chemical synthesis of sitagliptin (B1680988) has evolved significantly, moving from initial routes to highly optimized, industrial-scale processes. These methods primarily focus on the enantioselective creation of the key chiral amine.

Asymmetric Hydrogenation Routes

One of the most successful and widely implemented strategies for synthesizing sitagliptin involves the asymmetric hydrogenation of a prochiral enamine intermediate. This approach became a cornerstone of a second-generation manufacturing process, offering a more direct and efficient route compared to earlier methods. researchgate.netresearchgate.net

The process typically begins with the synthesis of a β-ketoamide, which is then converted to a dehydrositagliptin intermediate. google.comacs.org This enamine is the substrate for the crucial asymmetric hydrogenation step. The reaction employs a chiral catalyst, most notably a rhodium complex with a specialized phosphine (B1218219) ligand, such as t-Bu JOSIPHOS. researchgate.netacs.org This catalytic system demonstrates remarkable efficiency and enantioselectivity, affording the desired (R)-enantiomer of sitagliptin in high yield and with excellent enantiomeric excess (ee). researchgate.netacs.org

A key advantage of this route is its operational efficiency, allowing for the key intermediate to be prepared in a one-pot process and hydrogenated with a very low catalyst loading (as low as 0.15 mol %). google.comacs.org The final product is then isolated, and the precious metal catalyst can be recovered, enhancing the economic and environmental profile of the synthesis. google.com

| Catalyst System | Substrate | Key Conditions | Yield | Enantiomeric Excess (ee) |

| Rh(I)/t-Bu JOSIPHOS | Dehydrositagliptin | H₂ (pressure), Methanol (B129727) | up to 65% (overall) | >99.9% (after crystallization) |

| [Ru(cymene)Cl]₂ / (S)-Ts-DPEN | β-ketoester | H₂, Methanol | Moderate | Moderate |

Table 1: Representative Asymmetric Hydrogenation Conditions for Sitagliptin Synthesis. acs.orgnih.gov

Asymmetric Reductive Amination Approaches

Direct asymmetric reductive amination (DARA) of a ketone precursor offers one of the most atom-economical and straightforward routes to chiral primary amines like sitagliptin. This method circumvents the need to pre-form and isolate an imine or enamine intermediate, combining the amination and reduction steps into a single, highly efficient transformation.

Researchers have developed a robust DARA process using a chiral ruthenium catalyst. Specifically, a complex of Ru(OAc)₂ with the (R)-dm-segphos ligand has proven highly effective for the reductive amination of the corresponding β-keto amide of sitagliptin. acs.orgnih.gov The reaction is conducted in the presence of ammonia (B1221849) or an ammonium (B1175870) salt under hydrogen pressure. nih.govnih.gov This catalytic system exhibits high tolerance to ammonium ions and excellent chemoselectivity, leading to the formation of unprotected sitagliptin with outstanding enantioselectivity (up to 99.5% ee) and high assay yield (91%). acs.org The development of such DARA protocols represents a significant advancement, simplifying the synthetic sequence and reducing waste. nih.govgoogleapis.com

| Catalyst System | Substrate | Key Conditions | Yield | Enantiomeric Excess (ee) |

| Ru(OAc)₂((R)-dm-segphos) | β-keto amide | NH₃ or Ammonium Salt, H₂ (pressure), Methanol | 91% | 99.5% |

Table 2: Data for Direct Asymmetric Reductive Amination in Sitagliptin Synthesis. acs.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity. In the context of sitagliptin synthesis, methods have been developed that employ a chiral auxiliary to direct the stereochemical outcome of a key reaction, followed by its removal to yield the chiral product.

One notable approach involves the use of S-phenyl glycine (B1666218) amide as a chiral auxiliary to create an intermediate with the correct stereochemistry for sitagliptin. Another practical route utilizes a chiral hemiacetal intermediate, which is formed through an organocatalyst-mediated tandem aza-Michael/hemiacetal reaction. quickcompany.in This strategy avoids the use of expensive heavy metals. Subsequent reductive cleavage of the N-O bond and oxidation yields the desired β-amino acid fragment, which is then elaborated to sitagliptin. While effective, these routes can be longer and less atom-economical than direct catalytic methods due to the steps required for attaching and removing the auxiliary. google.com

Stereoselective Hofmann Rearrangement Applications

An alternative synthetic pathway to the crucial chiral β-amino acid intermediate of sitagliptin involves a stereoselective Hofmann rearrangement. This route begins with different starting materials, such as 2,4,5-trifluorobenzaldehyde, and proceeds through several steps to construct a chiral amide precursor.

The synthesis involves an initial asymmetric hydrogenation to set the stereocenter of a precursor molecule. The key step is the subsequent Hofmann rearrangement of a chiral amide, which proceeds with retention of configuration to install the β-amino group. This method successfully produces the Boc-protected β-amino acid required for the final coupling steps to complete the synthesis of sitagliptin. While innovative, this multi-step sequence (8 linear steps reported in one instance) is generally more complex than the more recent catalytic asymmetric routes.

Biocatalytic Synthesis and Enzyme Engineering

The development of a biocatalytic route for sitagliptin synthesis by Merck and Codexis stands as a landmark achievement in green chemistry and industrial biotechnology, earning a Presidential Green Chemistry Challenge Award. This approach replaces the rhodium-catalyzed hydrogenation with a highly engineered enzyme, leading to a more sustainable and efficient process.

Transaminase-Catalyzed Asymmetric Synthesis

The core of the biocatalytic process is the use of a specifically engineered (R)-selective ω-transaminase (ω-TA) enzyme. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In the sitagliptin synthesis, the enzyme asymmetrically converts the prochiral prositagliptin ketone directly into (R)-sitagliptin with near-perfect enantioselectivity (>99.95% ee).

The development of a suitable transaminase was a significant challenge, as natural enzymes lacked the required activity and selectivity for the bulky prositagliptin ketone. Through extensive protein engineering, including directed evolution and computational modeling, a variant with 27 mutations was created. This engineered enzyme exhibited a 27,000-fold increase in activity and could function under high substrate concentrations (200 g/L) in the presence of organic co-solvents like DMSO, conditions necessary for an industrial process.

| Enzyme | Substrate | Key Conditions | Yield | Enantiomeric Excess (ee) |

| Engineered (R)-ω-Transaminase (e.g., from Arthrobacter sp.) | Pro-sitagliptin ketone | Isopropylamine (amine donor), PLP, 50% DMSO, 40°C | 92% | >99.95% |

| Transaminase from Roseomonas deserti (TARO) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Benzylamine (B48309) (amine donor), PLP, Tris-HCl buffer (pH 8.0), 37°C | ~70% (intermediate) | High |

Table 3: Biocatalytic Synthesis of Sitagliptin using Transaminases.

Further research has explored immobilizing the transaminase on various supports, which can improve stability and allow for easier recovery and recycling of the biocatalyst, further enhancing the process's sustainability.

Enzyme Screening and Optimization (e.g., Roseomonas deserti transaminase)

The foundation of an effective biocatalytic process is the selection of a suitable enzyme. In the development of a multi-enzyme cascade for a sitagliptin intermediate, a panel of 16 different transaminases (TAs) was screened for their ability to synthesize the target compound using ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as the substrate. frontiersin.orgnih.govfrontiersin.org Among the tested enzymes, the transaminase from Roseomonas deserti (TARO) proved to be the most effective, demonstrating the highest activity when using benzylamine as the amino donor, achieving approximately 70% activity. nih.govnih.govmdpi.comvulcanchem.comfrontiersin.org The optimization of reaction parameters, including pH, buffer systems, and the concentration of the amino donor, was critical for maximizing the enzyme's performance. nih.govnih.govunigoa.ac.in

Cofactor Requirements and Optimization (e.g., pyridoxal-5'-phosphate)

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes, meaning PLP is an essential cofactor for their catalytic activity. mdpi.comdiva-portal.orgmbl.or.kr The catalytic cycle follows a ping-pong mechanism where the cofactor mediates the transfer of an amino group from an amino donor to a ketone substrate. mdpi.comdiva-portal.org In the first half-reaction, PLP accepts the amino group from the donor, forming pyridoxamine-5'-phosphate (PMP), which then donates the amino group to the ketone in the second half-reaction, regenerating PLP and forming the chiral amine product. diva-portal.orgmbl.or.kr

For the synthesis of sitagliptin intermediates, the reaction mixture typically includes PLP at an optimized concentration, for instance, 0.5 mM, to ensure the transaminase is in its active holoenzyme form. nih.govresearchgate.net The cost associated with the addition of exogenous PLP has driven research into strategies like covalent co-immobilization of both the transaminase and the cofactor, creating a self-sufficient biocatalyst that does not require continuous addition of PLP, thereby improving process economics. nih.gov

Enantiomeric Purity Enhancement

Achieving high enantiomeric purity is a critical goal in the synthesis of sitagliptin, as the biological activity resides in the (R)-enantiomer. vulcanchem.com Biocatalytic methods have proven superior to earlier chemical routes in this regard. For example, a second-generation process involving rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine yielded sitagliptin with 95% enantiomeric excess (ee), which required a subsequent crystallization step to enhance the purity to over 99% ee. mdpi.comrsc.org

In contrast, the third-generation process, which utilizes a highly evolved transaminase, produces sitagliptin with an exceptional enantiomeric purity of >99.95% ee directly from the enzymatic reaction. mdpi.comtandfonline.com This eliminates the need for additional chiral resolution or purity enhancement steps, streamlining the manufacturing process. nih.gov The final chiral purity of sitagliptin products can be confirmed using validated analytical techniques such as chiral high-performance liquid chromatography (HPLC), which can separate and quantify the enantiomers with high resolution. google.comresearchgate.net Processes have been developed to prepare sitagliptin salts with a chiral purity of not less than 99.90%. google.com

Multi-Enzymatic Cascade Systems for Intermediate Synthesis

Esterase and Aldehyde Reductase Integration

In a prominent cascade system, the synthesis begins with a β-keto ester substrate. mdpi.com An esterase, such as one from Pseudomonas stutzeri (Est PS) or a lipase (B570770) from Candida rugosa (CRL), is integrated to hydrolyze the ester, forming the corresponding β-keto acid. frontiersin.orgfrontiersin.orgresearchgate.net This intermediate is then a substrate for the transaminase. mdpi.com

A significant challenge in using certain amino donors, like benzylamine, is the formation of benzaldehyde (B42025) as a byproduct, which can inhibit the transaminase. nih.govmdpi.com To overcome this, an aldehyde reductase (AHR) from Synechocystis sp. is integrated into the cascade. frontiersin.orgfrontiersin.orgnih.gov The AHR converts the inhibitory benzaldehyde into the less harmful benzyl (B1604629) alcohol. frontiersin.orgmdpi.comvulcanchem.com This conversion requires a cofactor, NAD(P)H. To make the process cost-effective, a formate (B1220265) dehydrogenase (FDH) from Pseudomonas sp. is also included to regenerate the consumed NAD(P)H from NAD(P)+, using formate as a substrate. frontiersin.orgmdpi.comunigoa.ac.in This integrated system effectively removes inhibitory byproducts and recycles the cofactor, driving the reaction towards the desired product. frontiersin.orgmdpi.com

Whole-Cell Biotransformation Platforms

To simplify the process and improve efficiency, multi-enzyme systems are often implemented using whole-cell biotransformation platforms. nih.gov This involves using recombinant Escherichia coli cells that have been genetically engineered to co-express multiple enzymes simultaneously. nih.govdbpia.co.kr This approach is advantageous as it avoids costly and time-consuming enzyme purification, and the cellular environment can help stabilize the enzymes. frontiersin.org

| Parameter | Value/Range |

|---|---|

| Substrate Concentration | 50 – 250 mM |

| Amino Donor | Benzylamine or (S)-α-MBA |

| Amino Donor Concentration | 150 – 400 mM |

| Cofactor (PLP) Concentration | 0.5 - 0.7 mM |

| Enzyme Loading (Cell Dry Weight) | 18 - 60 mg/mL |

| Buffer | 200 mM Tris-HCl |

| pH | 7.0 - 8.0 |

| Temperature | 30 - 37°C |

| Conversion/Yield | 70 - 95% |

Directed Evolution and Protein Engineering for Biocatalyst Improvement

One of the most significant breakthroughs in the synthesis of sitagliptin was the development of a highly efficient transaminase through directed evolution and protein engineering. mdpi.comnih.gov The initial wild-type (R)-selective transaminase from Arthrobacter sp. (ATA-117) showed negligible activity towards the bulky prositagliptin ketone. tandfonline.commbl.or.kr

Through a combination of computational modeling to identify key residues in the active site and subsequent rounds of iterative directed evolution, researchers at Merck and Codexis successfully engineered a novel biocatalyst. mdpi.comfrontiersin.orgfrontiersin.org This process involved creating libraries of mutated enzymes and screening them for improved activity and stability under industrial process conditions. tandfonline.commbl.or.kr The final, highly evolved enzyme contained 27 mutations compared to the wild-type enzyme and exhibited a staggering ~27,000-fold improvement in activity. tandfonline.com This engineered transaminase was tolerant of high substrate concentrations (200 g/L of prositagliptin ketone) and cosolvents (50% DMSO), enabling a final process that delivered sitagliptin in 92% yield and with >99.95% ee. mdpi.comtandfonline.com This work highlighted the power of biocatalysis to create efficient, economical, and environmentally friendly manufacturing processes for pharmaceuticals. nih.gov

Novel Chemical Modifications and Analogues

The development of novel sitagliptin analogues is a key area of research, aimed at improving potency, selectivity, and pharmacokinetic properties. Various synthetic strategies have been employed to modify the core structure of sitagliptin, leading to the creation of diverse derivatives with unique biological activities.

Synthesis of Schiff Base Derivatives

Schiff base derivatives of sitagliptin have been synthesized through template reactions involving aromatic aldehydes and ketones. tandfonline.com This method allows for the introduction of a wide range of substituents, leading to compounds with varied electronic and steric properties. The resulting derivatives have been characterized using techniques such as FTIR, UV-Vis, and NMR spectroscopy. tandfonline.com Some of these Schiff base derivatives, notably SD3, SD4, SD5, SD7, and SD9, have demonstrated enzyme inhibition profiles comparable to standard inhibitors. tandfonline.comresearcher.life

The general synthetic pathway for these derivatives involves the condensation of sitagliptin with an appropriate aldehyde or ketone. tandfonline.com The purity of the synthesized compounds is often confirmed using techniques like thin-layer chromatography (TLC). nih.gov

Creation of Metal Complexes of Sitagliptin Derivatives (e.g., Copper(II), Zinc(II) complexes)

The coordination chemistry of sitagliptin and its derivatives has been explored through the synthesis of metal complexes. tandfonline.comresearcher.life Copper(II) and Zinc(II) complexes of sitagliptin-based Schiff base derivatives have been prepared via template reactions. tandfonline.comresearcher.life These complexes, with general formulas such as [Cu(STG)₂(Cl)₂]·2H₂O and [Zn(STG)₂(Cl)₂], have been characterized by elemental analysis, molar conductance, and various spectroscopic methods. mdpi.comresearchgate.net

In these complexes, sitagliptin often acts as a bidentate chelating agent, coordinating with the metal ion. mdpi.com The formation of these metal complexes can influence the biological activity of the parent molecule. tandfonline.com For instance, while some metal complexes showed absorption challenges that might affect bioavailability, the underlying derivatives displayed significant anti-diabetic potential. tandfonline.comresearcher.life

Table 1: Analytical Data of Selected Sitagliptin Metal Complexes mdpi.comresearchgate.net

| Complex | Formula | M.p. (°C) | Molar Conductance (μS cm⁻¹) |

| Copper(II) Complex | [Cu(STG)₂(Cl)₂]·2H₂O | >300 | 33 |

| Zinc(II) Complex | [Zn(STG)₂(Cl)₂] | >300 | 28 |

Exploration of Fused β-Homophenylalanine Derivatives

A series of fused β-homophenylalanine derivatives have been designed and synthesized as novel DPP-4 inhibitors. sci-hub.runih.gov These compounds have shown excellent DPP-4 inhibitory activities and good selectivity. nih.govijpbs.com Notably, compounds such as 9aa, 18a, and 18m demonstrated significant efficacy in oral glucose tolerance tests in animal models. nih.gov

The rationale behind this approach is to modify the P2 binding moiety of sitagliptin while retaining the essential trifluorophenyl subunit and the β-amino group that interact with key residues in the DPP-4 active site. nih.gov Some of these derivatives have exhibited greater potency than sitagliptin in preclinical studies. nih.gov

Table 2: In Vitro DPP-4 Inhibitory Activity of Fused β-Homophenylalanine Derivatives sci-hub.ru

| Compound | IC₅₀ (nM) |

| Sitagliptin | 19 |

| Compound 21 | 0.87 ± 0.14 |

| Compound 22 | 1.06 ± 0.37 |

| Compound 23 | 10.8 |

| Compound 24 | 4.9 |

| Compound 25 | 3.0 |

Rational Design of β-Amino Carbonyl Linker Analogues

The β-amino carbonyl linker is a critical structural component of sitagliptin. cardiosomatics.rumdpi.com Researchers have designed and synthesized analogues by modifying this linker to investigate its role in DPP-4 inhibition. cardiosomatics.ruresearchgate.net Two series of fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives containing β-amino ester or amide linkers have been developed. cardiosomatics.ru

These modifications have led to compounds with significant DPP-4 inhibition, with some showing potency similar to sitagliptin. cardiosomatics.ru For example, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines have demonstrated IC₅₀ values as low as 21.4 nM. cardiosomatics.ru Docking studies have revealed that these analogues can stabilize at the DPP-4 active site, indicating their potential as lead compounds. cardiosomatics.ru

Isolation and Advanced Purification Techniques for Research Applications

High purity of sitagliptin and its derivatives is crucial for accurate research findings. Advanced purification techniques, particularly recrystallization, are employed to achieve this.

Recrystallization Methods for High Purity

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. libretexts.orgyoutube.com The choice of solvent is critical; the compound should have high solubility at high temperatures and low solubility at low temperatures. youtube.com

For sitagliptin, post-reaction mixtures are often purified through a series of steps including acidification, extraction with a solvent like ethyl acetate (B1210297), and finally, recrystallization from a suitable solvent system such as ethanol-water or toluene-isopropyl ether. google.com This process yields a high-purity crystalline product. The success of recrystallization depends on a controlled temperature decrease and sufficient time to allow for the growth of uniform crystals. libretexts.org

Chromatographic Purification Strategies for Synthetic Intermediates

The synthesis of complex pharmaceutical molecules like sitagliptin involves multiple steps, often generating a series of synthetic intermediates that require purification. The chemical and stereochemical purity of these intermediates is paramount, as impurities can carry over to the final active pharmaceutical ingredient (API), impacting its efficacy and safety. Chromatographic techniques are fundamental tools employed to achieve the high degree of purity required at various stages of the synthesis. Strategies range from large-scale column chromatography for isolating key intermediates to highly sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) for verifying purity and separating enantiomers.

Research into the synthesis of sitagliptin and its analogues has detailed various chromatographic methods for the purification of key precursors. Silica (B1680970) gel column chromatography is a commonly reported technique for the purification of crude products obtained after synthetic reactions. mdpi.comacs.org This method is effective for separating the desired intermediate from unreacted starting materials, reagents, and reaction by-products.

The choice of eluent or mobile phase is critical and is tailored to the polarity of the specific intermediate being isolated. For instance, various intermediates in sitagliptin synthesis have been purified using silica gel column chromatography with mobile phases consisting of petroleum ether (PE) and ethyl acetate (EtOAc) in different ratios. mdpi.com Gradients can be employed, starting with a less polar mixture and gradually increasing the polarity to elute the compounds of interest. One study detailed the purification of an intermediate using a gradient of hexane-ethyl acetate from 5:1 to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient up to 8:1. acs.org In another example, flash column chromatography using a mobile phase of diethyl ether and petroleum ether (1:10) was used to purify an oil residue into a colorless oil intermediate. acs.org A patent for an intermediate preparation specifies the use of 100% ethyl acetate as the eluent in column chromatography to yield the final solid compound. google.com

The following table summarizes various column chromatography conditions reported for the purification of sitagliptin synthetic intermediates.

Table 1: Column Chromatography Purification of Sitagliptin Intermediates

| Intermediate/Product | Stationary Phase | Mobile Phase / Eluent | Reference |

|---|---|---|---|

| (R)-N-Boc-3-benzyl-5-oxoisoxazolidine | Silica Gel | Petroleum Ether/Ethyl Acetate (5:1–3:1) | mdpi.com |

| 1-phenyl-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Silica Gel | Petroleum Ether/Ethyl Acetate (20:1–10:1) | mdpi.com |

| Aza-Michael addition product | Silica Gel | Petroleum Ether/Ethyl Acetate (10:1–4:1) | mdpi.com |

| Aldehyde intermediate | Silica Gel | Petroleum Ether/Ethyl Acetate (5:1) | mdpi.com |

| Michael addition product | Silica Gel | Hexane-Ethyl Acetate (5:1 to 100% EtOAc), then EtOAc-Methanol (100% EtOAc to 8:1) | acs.org |

| Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate | Silica Gel (Flash Chromatography) | Diethyl ether/Petroleum ether (1:10) | nih.gov |

| Amide impurity intermediate | Silica Gel (Gradient Flash Chromatography) | 1% to 8% Methanol in Diethyl ether | acs.orgnih.gov |

| Amide intermediate | Silica Gel | 2% Methanol in Chloroform | beilstein-journals.org |

Beyond achiral separations, controlling the stereochemistry of the β-amino acid moiety is a critical aspect of sitagliptin synthesis. Therefore, chromatographic methods capable of separating enantiomers are essential, not only for preparative purposes in some synthetic routes but also for analytical verification of enantiomeric excess (ee). acs.org Chiral HPLC is the predominant technique for this purpose. mdpi.comgoogle.com Different chiral stationary phases (CSPs) are used to resolve the enantiomers of sitagliptin and its chiral intermediates. For example, Chiralpak and Chiralcel columns, which are based on polysaccharide derivatives, are frequently cited. mdpi.comacs.org The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer. mdpi.comjocpr.com

The table below outlines examples of chiral HPLC conditions used in the analysis of sitagliptin and related chiral compounds.

Table 2: Chiral HPLC Conditions for Sitagliptin and Intermediates

| Analyte | Column | Mobile Phase | Reference |

|---|---|---|---|

| Sitagliptin | Chiralpak IC-3 | 40% Hexanes (0.1% diethylamine), 60% 2-Propanol (0.1% diethylamine) | mdpi.com |

| Hemiacetal intermediate | Chiralcel AD-H | Hexane/2-Propanol (95:5) | mdpi.com |

| Aza-Michael addition product | DAICEL Chiralpak AD-H | Not specified | acs.org |

In some industrial processes, particularly in later-generation syntheses, the strategy has shifted towards one-pot reactions where intermediates are not isolated. newdrugapprovals.orgresearchgate.net This approach minimizes waste and improves efficiency by avoiding distinct purification steps for each intermediate. newdrugapprovals.orgacs.org In these cases, purification, often by crystallization, occurs at the final step to isolate the API. newdrugapprovals.org However, even in these streamlined processes, chromatography, particularly HPLC, remains indispensable for in-process controls and for the final determination of chemical and chiral purity. google.comnih.gov

Advanced Structural Characterization and Solid State Chemistry

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in confirming the molecular identity and structural features of sitagliptin (B1680988) succinate (B1194679). These techniques provide detailed information on the atomic and molecular level, ensuring the correct composition and bonding arrangement of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. For sitagliptin succinate, ¹H NMR is instrumental in confirming the stoichiometric ratio between the sitagliptin base and succinic acid. Studies have verified a 1:1 correlation for the sitagliptin succinate salt through the integration of proton signals. googleapis.com

While specific solution-state NMR data for sitagliptin succinate is detailed in proprietary research, the characteristic shifts for the parent sitagliptin molecule have been reported. For instance, ¹³C NMR data for sitagliptin shows signals at approximately δ 30.9, 33.7, 38.0, 41.8, 43.1, 48.2, 105.8, 115.4, 118.5, 120.9, 145.5, 148.7, 157.2, and 170.2 ppm. rsc.org In the formation of the succinate salt, predictable shifts in the signals corresponding to the amine group on sitagliptin and the carboxylic acid groups on succinic acid would be observed, confirming salt formation.

Solid-state ¹³C NMR spectroscopy is also employed to characterize different crystalline forms of sitagliptin salts. google.comgoogle.com This technique provides insight into the local molecular environment within the crystal lattice, allowing for the differentiation of polymorphs which may not be easily distinguishable by other methods.

Table 1: Representative ¹³C NMR Chemical Shifts for Sitagliptin

| Chemical Shift (ppm) | Assignment |

| 30.9 - 48.2 | Aliphatic carbons |

| 105.8 - 120.9 | Aromatic and triazole ring carbons |

| 145.5 - 157.2 | Aromatic and triazole ring carbons (C-F, C-N) |

| 170.2 | Carbonyl carbon |

| Note: Data corresponds to the sitagliptin base and serves as a reference. Shifts will vary slightly upon salt formation with succinic acid. Source: rsc.org |

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The FTIR spectrum of sitagliptin succinate displays characteristic absorption bands that confirm the presence of both the sitagliptin and succinate moieties. google.com The analysis is often performed using the potassium bromide (KBr) pellet method. google.com Key spectral features include vibrations associated with N-H bonds, C=O (carbonyl) groups from both the amide in sitagliptin and the carboxylate in succinate, and aromatic C-H bonds. The spectrum for an amorphous form of sitagliptin succinate has been documented, confirming its structure. google.comgoogleapis.com

Table 2: Characteristic FTIR Absorption Bands for Sitagliptin Succinate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H stretching vibrations |

| ~2900 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (amide and carboxylate) |

| ~1600 | N-H bending, C=C aromatic stretching |

| ~1270 | C-F stretching (trifluoromethyl group) |

| Note: These are approximate values; specific peak positions can vary with the sample's physical form (e.g., amorphous vs. crystalline). Source: google.comgoogle.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is characteristic of the electronic transitions within its chromophores. Sitagliptin contains a trifluorophenyl group and a triazolopyrazine ring system, which act as chromophores. UV-Vis spectrophotometry is routinely used for the quantitative determination of sitagliptin. ijset.in Studies have consistently shown that sitagliptin exhibits a maximum absorbance (λmax) at approximately 267 nm. ijset.inukaazpublications.comijpbs.comresearchgate.net This value is a key parameter for its identification and quantification in various analytical methods. The analysis is typically performed using solvents like 0.1N HCl or water. ijset.inijpbs.com

Table 3: UV-Vis Spectroscopic Data for Sitagliptin

| Solvent System | Wavelength of Maximum Absorbance (λmax) |

| 0.1N HCl | 267 nm |

| Water | 267 nm |

| pH 6.8 Buffer | 266 nm |

| Source: ijset.inukaazpublications.comijpbs.comresearchgate.netwisdomlib.org |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of a compound. For sitagliptin succinate, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to verify the molecular mass of the sitagliptin cation. europa.euglobalresearchonline.net The expected protonated molecule [M+H]⁺ for sitagliptin would appear at an m/z of approximately 408. rsc.org MS-MS, a further refinement, involves isolating and fragmenting the parent ion to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint, confirming the identity of the molecule by matching the observed fragments to the expected substructures of sitagliptin. researchgate.net

Solid-State Characterization of Crystalline Forms

The solid-state form of an active pharmaceutical ingredient can significantly impact its physical and chemical properties. Sitagliptin succinate can exist in different crystalline forms, known as polymorphs, as well as in an amorphous state.

X-ray Powder Diffraction (XRPD) is the primary technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which is determined by its crystal lattice structure. Several polymorphic forms of sitagliptin succinate have been identified and characterized by their distinct XRPD patterns. These forms are often designated with labels such as Form I, Form U1, and Form III. googleapis.comgoogle.comgoogleapis.comgoogle.com An amorphous form, which lacks a long-range ordered crystal structure, is characterized by a broad halo in its XRPD pattern instead of sharp peaks. googleapis.com The specific 2θ peak positions are critical for identifying and differentiating between these polymorphs.

Table 4: Characteristic XRPD Peaks (2θ) for Crystalline Forms of Sitagliptin Succinate

| Form I googleapis.com | Form U1 google.com | Form III google.com |

| 13.4° | 11.6° | 13.3° |

| 15.7° | 13.1° | 15.6° |

| 17.3° | 13.6° | 17.2° |

| 20.0° | 14.2° | 19.9° |

| 23.7° | 15.8° | 23.6° |

| 24.4° | 17.4° | 24.3° |

| 25.1° | 24.5° | 25.0° |

| 25.6° | 25.3° | 25.5° |

| 26.2° | 25.8° | 26.1° |

| 27.9° | - | 27.8° |

| Note: Peaks are reported in degrees 2θ (±0.2°). This table lists prominent peaks for comparison. An amorphous form shows no distinct peaks. googleapis.com |

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetry (TG)/Derivative Thermogravimetry (DTG))

Thermal analysis techniques are fundamental in characterizing the solid-state properties of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into phase transitions, thermal stability, and the presence of volatile components.

Published data on the thermal behavior of sitagliptin succinate is primarily found in patent literature. A crystalline form of sitagliptin succinate has been reported to exhibit a Differential Scanning Calorimetry (DSC) endotherm peak at approximately 120°C. googleapis.com Another patent document mentions a polymorphic form of sitagliptin succinate that is characterized by a DSC peak at 133.3 °C ± 2°C. googleapis.comepo.org This suggests the existence of at least two polymorphic forms of sitagliptin succinate, each with a distinct melting point.

Thermogravimetric analysis (TGA) of one crystalline form of sitagliptin succinate indicated a weight loss of about 0.8623%, although the specific temperature range for this loss was not detailed. googleapis.com This minor weight loss could be attributed to residual solvent or surface water.

A comprehensive thermal analysis, including onset temperatures, enthalpy of fusion (ΔH), and detailed TGA curves with derivative thermogravimetry (DTG) peaks, would be necessary for a complete understanding of the thermal properties and stability of sitagliptin succinate.

Table 1: Reported Thermal Data for Sitagliptin Succinate

| Property | Value | Source(s) |

| DSC Endotherm Peak (Form 1) | ~120 °C | googleapis.com |

| DSC Endotherm Peak (Polymorph) | 133.3 °C ± 2 °C | googleapis.comepo.org |

| TGA Weight Loss | ~0.8623% | googleapis.com |

Morphological Analysis via Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline and amorphous solids. The size, shape, and surface characteristics of API particles can significantly impact bulk properties such as flowability and compressibility, which are critical for tablet manufacturing.

Despite the importance of this information, a detailed morphological analysis of sitagliptin succinate using SEM is not available in the reviewed scientific literature. While studies have reported SEM micrographs for other forms of sitagliptin, such as the phosphate (B84403) salt and the free base, which show distinct crystal habits, no such data has been published for the succinate salt. mdpi.comnih.gov Therefore, the specific crystal morphology of sitagliptin succinate remains uncharacterized in the public domain.

Investigation of Solvates and Hydrates

The formation of solvates and hydrates (pseudopolymorphism) is a common phenomenon for pharmaceutical salts and can have a profound impact on the physicochemical properties of the drug substance. mdpi.comnih.gov The presence of water or solvent molecules within the crystal lattice can alter the melting point, solubility, and stability of the compound.

Sitagliptin salts, in general, have been noted to form hydrates and solvates. googleapis.comgoogle.com Specifically for sitagliptin succinate, stability studies have indicated that it can undergo degradation under accelerated storage conditions (60 °C), which may be related to its solid-state form and potential for interaction with water or residual solvents. google.com One patent mentions that various solvents, including alcohols like methanol (B129727) or ethanol, ketones, and esters like ethyl acetate (B1210297), can be used for crystallization and may become embedded in the crystal structure. googleapis.com However, specific, well-characterized solvates or hydrates of sitagliptin succinate have not been described in the literature. The identification and characterization of such forms would require techniques like TGA to determine the solvent/water content and DSC to observe desolvation or dehydration events.

Crystallographic Studies of the Compound and its Complexes

X-ray powder diffraction (XRPD) is an essential technique for the solid-state characterization of crystalline materials, providing a unique fingerprint for a specific crystal form. Several patents have reported characteristic XRPD patterns for crystalline sitagliptin succinate, indicating the existence of different polymorphic forms.

One patent describes a crystalline form of sitagliptin succinate with characteristic peaks in its powder X-ray diffraction pattern at the following 2-theta (2θ) angles: 13.06, 13.50, 15.73, 17.04, 17.35, 17.57, 20.15, 24.35, 25.15, 25.76, and 26.35 ± 0.2 degrees. googleapis.com

Another crystalline form, designated as Form U1, is characterized by XRPD peaks at 11.6°, 13.1°, 13.6°, 14.2°, and 15.8° ± 0.2° 2θ. google.com A more extensive list of peaks for Form U1 includes 10.6°, 11.6°, 13.1°, 13.6°, 14.2°, 15.8°, 17.4°, 24.5°, 25.3°, and 25.8° ± 0.2° 2θ. google.com

While these XRPD data confirm the crystallinity and polymorphism of sitagliptin succinate, a complete single-crystal X-ray diffraction study, which would provide detailed information about the crystal system, space group, unit cell dimensions, and the precise arrangement of atoms in the crystal lattice, has not been reported in the available literature.

Table 2: Powder X-ray Diffraction Peaks for Crystalline Forms of Sitagliptin Succinate

| Form | Characteristic Peaks (2θ ± 0.2°) | Source(s) |

| Crystalline Form | 13.06, 13.50, 15.73, 17.04, 17.35, 17.57, 20.15, 24.35, 25.15, 25.76, 26.35 | googleapis.com |

| Form U1 | 10.6, 11.6, 13.1, 13.6, 14.2, 15.8, 17.4, 24.5, 25.3, 25.8 | google.com |

Molecular and Cellular Mechanisms of Action

Enzyme Inhibition Kinetics and Selectivity

Sitagliptin (B1680988) functions as an oral antihyperglycemic agent by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.net This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). psu.edue-dmj.org By blocking DPP-4, sitagliptin prevents the inactivation of these incretins, thereby increasing their levels in the bloodstream. psu.edu This enhancement of active incretin levels leads to a glucose-dependent increase in insulin (B600854) secretion and a suppression of glucagon (B607659) release, which helps to regulate blood glucose levels. psu.edutandfonline.com The mechanism of sitagliptin is considered a classical pathway for DPP-4 inhibitors, focusing on the inhibition of DPP-4 activity in peripheral plasma to prevent the inactivation of circulating incretin hormones. nih.gov

Research has firmly established that sitagliptin acts as a competitive inhibitor of the DPP-4 enzyme. nih.govscbt.complos.org This means that sitagliptin binds reversibly to the active site of the DPP-4 enzyme, the same site where the natural substrates (incretin hormones) would normally bind. e-dmj.org Studies have shown that the half-maximal inhibitory concentration (IC50) values for sitagliptin increase linearly with rising substrate concentrations, a key characteristic of competitive inhibition. nih.gov Furthermore, sitagliptin is described as a tight-binding inhibitor. nih.gov Unlike some other DPP-4 inhibitors that may form covalent bonds with the enzyme, sitagliptin's interaction is non-covalent. e-dmj.org

The potency of sitagliptin's inhibitory action on DPP-4 has been quantified through numerous in vitro assays, which determine its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These studies have consistently demonstrated that sitagliptin is a potent inhibitor, with IC50 values typically in the low nanomolar range. jst.go.jp

Different studies have reported slightly varying IC50 values, which can be attributed to different assay conditions and the source of the enzyme (e.g., human plasma, Caco-2 cell extracts, or recombinant human DPP-4).

| Reported IC50 Value | Enzyme Source/Context | Reference |

| 19 nM | Caco-2 cell extracts | nih.gov |

| 18 nM | Not specified | brieflands.com |

| 4.38 nM | Not specified | mdpi.com |

| 19 nM | Potent inhibitor of DPP-IV | drugbank.com |

| 18 nM | Highly selective DPP-4 inhibitor | drugbank.com |

These findings underscore the high affinity of sitagliptin for the DPP-4 enzyme.

A critical aspect of a DPP-4 inhibitor's profile is its selectivity for DPP-4 over other closely related enzymes, such as dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). Lack of selectivity, particularly for DPP-8 and DPP-9, has been associated with toxicities in preclinical studies. researchgate.net

Sitagliptin exhibits a high degree of selectivity for DPP-4. Research indicates that it is over 2,600 times more selective for DPP-4 than for DPP-8 and DPP-9. researchgate.netbrieflands.commdpi.com This high selectivity is attributed to its strong binding with the S2-extensive site of the DPP-4 enzyme, a feature that is absent in DPP-8 and DPP-9. tandfonline.com The leading DPP-4 inhibitors in clinical use, including sitagliptin, demonstrate low affinity for DPP-8 and DPP-9, with IC50 values for these related enzymes being significantly higher than for DPP-4. jst.go.jp This selectivity profile is a key factor in its therapeutic action, minimizing off-target effects that could arise from the inhibition of other peptidases. jst.go.jpmdpi.com

While the primary mechanism of sitagliptin is the potent and selective inhibition of DPP-4, some research has explored its potential interactions with other enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes play a crucial role in the digestion of carbohydrates in the gut. e-dmj.orgtandfonline.com

Studies investigating Schiff base derivatives of sitagliptin and their metal complexes have shown inhibitory activity against both α-amylase and α-glucosidase. tandfonline.comnih.govelsevier.es However, the direct inhibitory effect of sitagliptin itself on these enzymes appears to be minimal or indirect. One source suggests that sitagliptin indirectly influences α-amylase activity. scbt.com In comparative studies, α-glucosidase inhibitors like voglibose (B1684032) act by directly reducing intestinal carbohydrate absorption, a different primary mechanism than that of sitagliptin. rsc.org A study comparing the inhibitory activity of a natural compound, stellasterol, against DPP-4 and α-glucosidase found its activity to be more similar to the α-glucosidase inhibitor acarbose (B1664774) than to sitagliptin, highlighting the distinct mechanisms of these agents. drugbank.com Therefore, while derivatives might be engineered to have these properties, sitagliptin's main therapeutic effect is not derived from significant direct inhibition of α-amylase or α-glucosidase. e-dmj.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanism

Molecular Binding Interactions

The interaction between sitagliptin and the DPP-4 enzyme has been elucidated through molecular docking and structural studies. These investigations reveal the specific binding modes and the key amino acid residues within the enzyme's active site that are crucial for the inhibitor's high affinity and selectivity.

The DPP-4 active site is often described as having several subsites, including the S1 and S2 pockets, which are critical for inhibitor binding. mdpi.comtandfonline.com Sitagliptin binds to the active site by anchoring into the S1, S2, and an accessory S2 extensive subsite. brieflands.comtandfonline.com

The binding of sitagliptin is characterized by a network of different types of molecular interactions:

Hydrophobic Interactions : The trifluorophenyl ring of sitagliptin occupies the hydrophobic S1 pocket. In silico studies have identified hydrophobic interactions with residues such as Tyr663 and Val712. nih.gov Other analyses mention interactions with Val656, Trp659, Tyr666, and Val711.

Hydrogen Bonds : The primary amino group of sitagliptin is crucial for its binding, forming hydrogen bonds and ionic interactions with negatively charged glutamic acid residues, specifically Glu205 and Glu206. psu.edu Hydrogen bonds have also been observed with Tyr663 and Tyr667. nih.gov

π-Stacking Interactions : These interactions occur between the aromatic rings of sitagliptin and aromatic amino acid residues in the active site, such as Phe357 and Tyr667. nih.gov

Halogen Bonds : The fluorine atoms on sitagliptin's trifluorophenyl ring participate in halogen bonds with residues like Arg123, Glu204, and Arg356. nih.gov

The combination of these interactions results in a stable sitagliptin-DPP4 complex with a strong binding affinity, calculated in one study to be -8.1 kcal/mol. nih.gov The tetrahydro-triazolopyrazine moiety of sitagliptin binds within the S2 pocket. tandfonline.com This comprehensive network of interactions explains the potent and highly selective competitive inhibition of DPP-4 by sitagliptin.

Ligand-Protein Binding Site Analysis (e.g., Human DPP-4)

Sitagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), binds to the active site of this enzyme. smolecule.comnih.gov DPP-4 is a transmembrane glycoprotein (B1211001) that exists in both a membrane-bound and a soluble form in bodily fluids. wikipedia.orgbrieflands.com The enzyme's structure includes a C-terminal catalytic region where sitagliptin interacts. brieflands.comresearchgate.net The active site of DPP-4 features a characteristic arrangement of three amino acids: Asp-His-Ser. wikipedia.org The binding of sitagliptin to this site is a rapid and competitive process. nih.govresearchgate.net

Identification of Key Amino Acid Residues in Binding

The interaction between sitagliptin and human DPP-4 is stabilized by a network of interactions with specific amino acid residues within the enzyme's active site. nih.gov The amino group of sitagliptin is crucial for its binding, forming a salt bridge with the carboxylated groups of two glutamate (B1630785) residues, Glu205 and Glu206 , and also interacting with Tyr662 . wikipedia.org

Further analysis reveals the importance of several other residues:

Hydrophobic interactions: These occur with residues such as Tyr663 and Val712 . nih.gov

Hydrogen bonds: In addition to the interactions with Glu205 and Tyr662, hydrogen bonds are also formed with Glu203 , Glu204 , and Tyr667. nih.gov

π-Stacking interactions: The aromatic rings of sitagliptin engage in π-stacking with Phe357 and Tyr667. wikipedia.orgnih.gov

Halogenic bonds: Interactions involving the fluorine atoms of the trifluorophenyl group occur with residues like Arg123 , Glu204 , and Arg356 . nih.gov

The trifluoromethyl group of sitagliptin specifically interacts with the side chains of Arg358 and Ser209. wikipedia.org The triazolopiperazine group of the molecule also plays a role, colliding with the phenyl group of Phe357 . wikipedia.org

Table 1: Key Amino Acid Residues in Sitagliptin-DPP-4 Binding

| Interaction Type | Key Amino Acid Residues Involved |

| Salt Bridge | Glu205, Glu206, Tyr662 |

| Hydrophobic | Tyr663, Val712 |

| Hydrogen Bonds | Glu203, Glu204, Tyr662, Tyr667 |

| π-Stacking | Phe357, Tyr667 |

| Halogenic Bonds | Arg123, Glu204, Arg356 |

Nature of Intermolecular Forces

The binding of sitagliptin to the DPP-4 active site is a result of a combination of several non-covalent intermolecular forces. These forces collectively contribute to the stable and potent inhibition of the enzyme.

Hydrophobic Interactions: A significant portion of the binding energy comes from hydrophobic interactions between the hydrophobic parts of the sitagliptin molecule and the corresponding hydrophobic pockets within the DPP-4 active site. researchgate.netnih.gov These interactions are particularly noted with amino acid residues like Tyr663 and Val712. nih.gov The trifluorophenyl group of sitagliptin fits into the S1 pocket, which is a hydrophobic region. wikipedia.org

Hydrogen Bonds: Hydrogen bonds are critical for the specificity and stability of the sitagliptin-DPP-4 complex. nih.gov These bonds form between the polar groups of sitagliptin and specific amino acid residues in the active site, including Glu203, Glu204, Tyr663, and Tyr667. nih.gov

Halogenic Bonds: The fluorine atoms on the trifluorophenyl ring of sitagliptin can form halogen bonds. These interactions have been observed with residues such as Arg123, Glu204, and Arg356. nih.gov

Ionic Interactions (Salt Bridges): As mentioned previously, a key interaction is the salt bridge formed between the primary amine of sitagliptin and the acidic side chains of Glu205 and Glu206, as well as an interaction with Tyr662. wikipedia.org

The combination of these forces results in a strong and specific binding of sitagliptin to DPP-4, leading to its effective inhibition. nih.gov

Cellular Signaling Pathways in Model Systems (Mechanistic Focus)

Glucagon-like Peptide-1 Receptor (GLP-1R) Mediated Pathways

Sitagliptin's primary mechanism of action is the inhibition of DPP-4, which in turn prevents the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). smolecule.complos.org This leads to an increase in the circulating levels of active GLP-1. plos.org GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein-coupled receptor. nih.govfrontiersin.org The activation of GLP-1R initiates a cascade of intracellular signaling events. frontiersin.org

In pancreatic β-cells, the binding of GLP-1 to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org This rise in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). frontiersin.org The activation of these pathways ultimately potentiates glucose-stimulated insulin secretion. frontiersin.org Studies in rat models have shown that sitagliptin administration activates the GLP-1/GLP-1R pathway, increasing the expression of both GLP-1 and GLP-1R. nih.gov Furthermore, research has demonstrated that the neuroprotective effects of sitagliptin, such as promoting axonal regeneration after spinal cord injury, are mediated through the GLP-1R. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in regulating metabolism. dovepress.comfrontiersin.org Activation of AMPK can lead to increased glucose uptake in muscles, enhanced fatty acid oxidation, and reduced glucose production in the liver. dovepress.com

Research has indicated that sitagliptin can activate AMPK. In a rat model of diabetic cardiomyopathy, sitagliptin administration led to increased phosphorylation of AMPK, which contributed to the attenuation of cardiac apoptosis. nih.gov Another study in a rat model of non-alcoholic fatty liver disease (NAFLD) found that sitagliptin reactivated the SIRT1/AMPK pathway, which was suppressed by a high-fat diet. spandidos-publications.com This activation of AMPK was associated with improved liver steatosis and insulin resistance. spandidos-publications.com The activation of the AMPK/PGC-1α signaling pathway by sitagliptin, stimulated by GLP-1R, has also been implicated in its protective effects following spinal cord injury. nih.gov

Table 2: Effects of Sitagliptin on AMPK Activation in Model Systems

| Model System | Key Findings | Reference |

| Rat model of diabetic cardiomyopathy | Sitagliptin administration alleviated the decreased phosphorylation of AMPK. | nih.gov |

| Rat model of non-alcoholic fatty liver disease | Sitagliptin treatment rescued the expression of SIRT1 and total AMPKα1, and enhanced the phosphorylation of AMPKα1. | spandidos-publications.com |

| Rat model of spinal cord injury | Sitagliptin activated the AMPK/PGC-1α signaling pathway via GLP-1R stimulation. | nih.gov |

Angiotensin-Converting Enzyme 2 (ACE2) Interactions and Related Axes

Research has emerged suggesting potential interactions between sitagliptin and the angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.netresearchgate.net ACE2 is known as the primary receptor for the entry of SARS-CoV-2 into host cells. One study has proposed through in silico analysis that sitagliptin can interact with ACE2 at two distinct sites. researchgate.net This interaction is also depicted when ACE2 is bound to the spike protein of SARS-CoV-2. researchgate.net The potential for sitagliptin to interact with ACE2 has led to investigations into its possible effects in the context of viral infections that utilize this receptor.

Effects on Apoptotic Markers (e.g., Bax, Bcl-2, Caspase-3 in neuronal models)

Sitagliptin has demonstrated significant anti-apoptotic effects in various neuronal models, primarily by modulating the expression of key proteins involved in the programmed cell death cascade. nih.gov The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, plays a critical role in regulating apoptosis. nih.gov Caspase-3 is a crucial executioner caspase that, once activated, leads to the final steps of cell death. nih.govresearchgate.net

Research in rat models of type 2 diabetes (T2DM) with associated neurodegeneration has shown that the induction of diabetes leads to increased neuronal apoptosis in the brain. nih.gov This is characterized by elevated levels of Bax and Caspase-3. nih.gov Administration of sitagliptin was found to counteract these changes, providing a neuroprotective effect. nih.gov Specifically, sitagliptin treatment significantly increased the levels of the anti-apoptotic protein Bcl-2, while concurrently reducing the levels of the pro-apoptotic proteins Bax and Caspase-3. nih.govnih.gov

Similar findings have been observed in models of acute spinal cord injury (SCI). In SCI models, neuronal apoptosis is a major contributor to neurological impairment. nih.gov Studies have shown that following SCI, the expression of pro-apoptotic Bax and cleaved Caspase-3 increases, while the anti-apoptotic protein Bcl-2 decreases. nih.gov Treatment with sitagliptin significantly reversed these effects, reducing the expression of Bax and cleaved Caspase-3 and increasing Bcl-2 levels, particularly within neurons. nih.gov This modulation of apoptotic markers suggests that sitagliptin helps to prevent excessive cell death and preserve neuronal tissue. nih.govresearchgate.net The anti-apoptotic activity of sitagliptin is considered a key mechanism behind its neuroprotective properties observed in experimental models. nih.govresearchgate.net

Table 1: Effect of Sitagliptin on Apoptotic Markers in the Brains of T2DM-Induced Rats

| Marker | Control Group | T2DM Group | T2DM + Sitagliptin Group |

|---|---|---|---|

| Bcl-2 (pg/g protein) | High | Significantly Decreased | Significantly Increased vs. T2DM |

| Bax (relative units) | 4.473 ± 0.232 | 5.912 ± 0.303 | 4.823 ± 0.280 |

| Caspase-3 (relative units) | 0.638 ± 0.049 | 1.557 ± 0.134 | Significantly Decreased vs. T2DM |

Data derived from a study on T2DM-induced neurodegeneration in rats. nih.gov

Modulation of Oxidative Stress Markers (e.g., Malondialdehyde, Glutathione)

Sitagliptin exerts significant antioxidant effects by modulating key markers of oxidative stress. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a critical factor in cellular damage and the pathology of various diseases, including neurodegenerative conditions. nih.gov Two important markers used to assess oxidative stress are Malondialdehyde (MDA), an indicator of lipid peroxidation, and Glutathione (GSH), a crucial non-enzymatic antioxidant. nih.govmdpi.comjournalagent.com

In experimental models, sitagliptin has consistently demonstrated the ability to reduce oxidative stress. nih.govnih.gov Studies in T2DM-induced rats with neurodegeneration showed that sitagliptin treatment effectively improved oxidative stress markers in the brain. nih.gov This was evidenced by a significant reduction in MDA levels and a concurrent enhancement of GSH levels. nih.govnih.gov This suggests that sitagliptin helps protect neurons from oxidative damage by inhibiting lipid peroxidation and bolstering the brain's antioxidant capacity. semanticscholar.org

The antioxidant properties of sitagliptin are not limited to neuronal models. In experimental models of atherosclerosis using hyperlipidemic rabbits, treatment with sitagliptin led to a significant reduction in aortic MDA levels and a significant increase in aortic GSH content. nih.gov Similarly, in studies on drug-induced toxicities, sitagliptin has been shown to decrease MDA levels while increasing GSH and other antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. researchgate.netekb.eg This antioxidant activity may be linked to its ability to enhance the Nrf2 pathway, a key regulator of antioxidant enzyme expression. mdpi.commdpi.com

Table 2: Effect of Sitagliptin on Oxidative Stress Markers

| Model | Marker | Control/Untreated Group | Sitagliptin-Treated Group |

|---|---|---|---|

| T2DM-Associated Neurodegeneration (Brain) | Malondialdehyde (MDA) | Normal | Significantly Decreased |

| Glutathione (GSH) | Normal | Significantly Enhanced | |

| Atherosclerosis (Aorta) | Malondialdehyde (MDA) | Increased | Significantly Reduced |

| Glutathione (GSH) | Decreased | Significantly Increased | |

| Drug-Induced Toxicity (Kidney/Brain) | Malondialdehyde (MDA) | Increased | Significantly Decreased |

| Glutathione (GSH) | Decreased | Significantly Increased |

Data compiled from studies on neurodegeneration, atherosclerosis, and drug-induced toxicity. nih.govresearchgate.netnih.govekb.eg

Influence on Inflammatory Markers (e.g., Cyclooxygenase-2, Prostaglandin E2, Tumor Necrosis Factor-α, Nuclear Factor-κB)

Sitagliptin exhibits potent anti-inflammatory effects by modulating several key inflammatory pathways and mediators. nih.govfrontiersin.org Chronic inflammation is a hallmark of many neurodegenerative diseases and other pathological conditions. semanticscholar.orgnih.gov Sitagliptin's mechanism of action involves the downregulation of pro-inflammatory markers such as Cyclooxygenase-2 (COX-2), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-α (TNF-α), and Nuclear Factor-κB (NF-κB). nih.govnih.govtandfonline.com

COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) like PGE2 during inflammation. brieflands.comijbs.com TNF-α is a pro-inflammatory cytokine, and NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.govbrieflands.com

In vivo studies on T2DM-induced rats demonstrated that sitagliptin significantly reduced inflammation in the brain. nih.gov The treatment lowered the cerebral levels of COX-2, PGE2, TNF-α, and NF-κB. nih.govnih.gov This anti-inflammatory action is believed to contribute significantly to its neuroprotective effects. nih.govnih.gov Further research in in vitro models of hypoxia-induced damage in human endometrial stromal cells corroborated these findings, showing that sitagliptin pronouncedly repressed the production of inflammatory mediators, including COX-2 and PGE2. tandfonline.comresearchgate.net The study also showed that sitagliptin inhibited the activation of the NF-κB pathway. tandfonline.comresearchgate.net By suppressing these key inflammatory markers, sitagliptin helps to mitigate the inflammatory cascade that contributes to tissue damage in various disease models. tandfonline.comjournal-dtt.org

Table 3: Effect of Sitagliptin on Inflammatory Markers in T2DM-Induced Rat Brains

| Marker | Control Group | T2DM Group | T2DM + Sitagliptin Group |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) (ng/g protein) | 1.137 ± 0.089 | 2.147 ± 0.129 | 1.513 ± 0.103 |

| Prostaglandin E2 (PGE2) (pg/g protein) | 13.98 ± 1.054 | 26.34 ± 1.938 | 18.25 ± 1.127 |

| Tumor Necrosis Factor-α (TNF-α) (pg/g protein) | 89.27 ± 6.834 | 148.3 ± 9.345 | 106.4 ± 7.593 |

| Nuclear Factor-κB (NF-κB) (ng/g protein) | 1.898 ± 0.144 | 2.867 ± 0.168 | Significantly Decreased vs. T2DM |

Data derived from a study on T2DM-induced neurodegeneration in rats. nih.gov

Pre Clinical Mechanistic Investigations in Non Human Model Systems

In Vitro Cellular Mechanistic Studies

Investigation of Cellular Proliferation and Apoptosis Mechanisms in Specific Cell Lines

Sitagliptin (B1680988) has been shown to influence cellular proliferation and apoptosis, key processes in cell health and disease. In vitro studies using specific cell lines have provided insights into these mechanisms. For instance, in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, sitagliptin has demonstrated protective effects against apoptosis. nih.gov Research indicates that sitagliptin administration significantly reduces the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This suggests a role for sitagliptin in promoting cell survival.

In the context of pancreatic beta cells, which are crucial for insulin (B600854) production, sitagliptin has been observed to inhibit apoptosis and promote proliferation. e-dmj.org Studies have shown that sitagliptin can protect these cells from damage induced by various stressors. nih.gov This protective effect is partly attributed to the preservation of beta-cell mass. e-dmj.org Furthermore, sitagliptin has been found to reduce inflammation-induced β-cell apoptosis in prediabetic conditions by suppressing pro-apoptotic cytokines. nih.gov

Table 1: Effect of Sitagliptin on Apoptotic Markers in PC12 Cells

| Marker | Effect of Sitagliptin | Reference |

| Bax | Decreased expression | nih.gov |

| Cleaved Caspase-3 | Decreased expression | nih.gov |

| Bcl-2 | Increased expression | nih.gov |

Analysis of Gene and Protein Expression Related to Mechanistic Pathways

The mechanisms of sitagliptin's action involve the modulation of specific genes and proteins. A key target is the Glucagon-Like Peptide-1 Receptor (GLP-1R). Studies have shown that sitagliptin can increase the protein expression of GLP-1R. nih.gov In a rat model of spinal cord injury, the expression of GLP-1R was found to be decreased, and sitagliptin administration significantly increased its protein level. nih.gov This upregulation of GLP-1R is crucial for mediating the downstream effects of GLP-1, a hormone with diverse physiological roles.

The activation of the GLP-1R by its ligand, GLP-1, whose levels are increased by sitagliptin, triggers various intracellular signaling pathways. nih.gov One such pathway is the AMPK/PGC-1α signaling pathway, which was found to be activated by sitagliptin through GLP-1R stimulation. nih.gov This activation contributes to the neuroprotective effects observed with sitagliptin treatment. nih.gov

Biochemical Marker Analysis in Cell Culture Supernatants

In vitro studies analyzing cell culture supernatants have provided direct evidence of sitagliptin's effect on hormonal secretion. By inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), sitagliptin prevents the degradation of incretin (B1656795) hormones like GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). europa.eu This leads to increased levels of active GLP-1, which in turn stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. europa.eunih.gove-dmj.org

Simultaneously, the elevated levels of active GLP-1 suppress the release of glucagon (B607659) from pancreatic alpha cells. europa.eunih.gov This dual action of increasing insulin and decreasing glucagon levels contributes to improved glycemic control. Studies using cultured human islets have shown that sitagliptin can increase GLP-1 secretion. researchgate.net

In Vivo Mechanistic Studies in Animal Models

Rodent Models for Investigating Neuroprotective Mechanisms

Rodent models have been instrumental in elucidating the neuroprotective mechanisms of sitagliptin. In rat models of Type 2 Diabetes Mellitus (T2DM), sitagliptin has demonstrated significant neuroprotective effects. nih.govnih.gov These studies have shown that sitagliptin can mitigate neurodegenerative processes associated with diabetes. nih.govnih.gov

Furthermore, in a rat model of spinal cord injury (SCI), administration of sitagliptin was found to alleviate neuronal apoptosis and enhance axon regeneration. nih.gov The expression of GLP-1R, which was observed to decrease after SCI, was significantly increased by sitagliptin treatment. nih.gov This suggests that the neuroprotective effects of sitagliptin in this context are mediated, at least in part, through the GLP-1R signaling pathway. nih.gov

Evaluation of Enzyme Levels in Tissues

In vivo studies in T2DM-induced rats have revealed that sitagliptin treatment significantly reduces the levels of several key enzymes in the brain that are implicated in neurodegeneration. nih.govnih.gov These enzymes include:

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Elevated levels are associated with cognitive decline. Sitagliptin treatment has been shown to reduce brain AChE levels. nih.govnih.gov

Beta-secretase-1 (BACE-1): An enzyme involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease. Sitagliptin has been found to lower BACE-1 levels in the brain. nih.govnih.gov

Glycogen synthase kinase-3β (GSK-3β): An enzyme implicated in tau hyperphosphorylation and neuroinflammation. Sitagliptin treatment effectively reduces the levels of GSK-3β in the brain. nih.govnih.gov

Dipeptidyl peptidase-4 (DPP-4): The primary target of sitagliptin. As expected, sitagliptin treatment leads to a reduction in DPP-4 levels in the brain. nih.govnih.gov

Table 2: Effect of Sitagliptin on Brain Enzyme Levels in T2DM-Induced Rats

| Enzyme | Effect of Sitagliptin | Reference |

| Acetylcholinesterase (AChE) | Reduced | nih.govnih.gov |

| Beta-secretase-1 (BACE-1) | Reduced | nih.govnih.gov |

| Glycogen synthase kinase-3β (GSK-3β) | Reduced | nih.govnih.gov |

| Dipeptidyl peptidase-4 (DPP-4) | Reduced | nih.govnih.gov |

Assessment of Axon Regeneration and Neuronal Integrity in Neurological Models

Sitagliptin has been investigated for its neuroprotective and neuroregenerative potential in various non-human neurological models. Studies indicate that its mechanisms extend beyond glycemic control, influencing pathways involved in neuronal survival, apoptosis, and axonal growth.

In a rat model of spinal cord injury (SCI), administration of sitagliptin was found to promote significant functional recovery. nih.gov This was associated with an enhanced capacity for axon regeneration and an alleviation of neuronal apoptosis at the injury site. Mechanistically, sitagliptin treatment increased the protein levels of Glucagon-like peptide-1 receptor (GLP-1R), which were observed to decrease following SCI. nih.gov The neuroprotective effects were reversed by a GLP-1R inhibitor, exendin9-39, underscoring the critical role of this receptor in mediating sitagliptin's benefits. nih.gov Further analysis revealed that sitagliptin administration led to an increased expression of proteins associated with microtubule stabilization and axonal growth, including acetylated-tubulin (Ace-tubulin), Microtubule-associated protein 2 (Map2), and Growth-associated protein 43 (GAP43). nih.gov Concurrently, sitagliptin treatment diminished the levels of pro-apoptotic proteins such as cleaved-caspase3 and Bax, while increasing the anti-apoptotic protein Bcl-2. nih.gov

The neuroprotective effects of sitagliptin have also been documented in models of diabetic retinopathy. In streptozotocin (B1681764) (STZ)-induced diabetic rats, sitagliptin prevented neuronal cell death in the retina. mdpi.com In db/db mice, a model for type 2 diabetes, topical administration of sitagliptin was shown to prevent diabetes-induced synaptic failure. mdpi.com It significantly counteracted the downregulation of several crucial presynaptic proteins, including synapsin I, synaptophysin, synaptotagmin, syntaxin (B1175090) 1A, vesicle-associated membrane protein 2 (VAMP2), and synaptosomal-associated protein of 25 kDa (SNAP25). mdpi.com These effects were attributed to the drug's direct action in the retina, as they occurred without changes in systemic blood glucose levels. mdpi.com

Furthermore, research in models of neurodegenerative diseases suggests a broader neuroprotective role for sitagliptin. Studies have indicated its ability to slow the progression of Alzheimer's disease by reducing amyloid deposits in transgenic mouse models and to improve memory performance in rat models of Parkinson's disease. nih.gov These findings collectively position sitagliptin as a compound with significant potential for preserving neuronal integrity and promoting repair in various neurological conditions. nih.gov

| Neurological Model | Key Findings | Biomarkers Assessed | Reference |

|---|---|---|---|

| Spinal Cord Injury (Rat) | Improved functional recovery, enhanced axon regeneration, and reduced neuronal apoptosis. | GLP-1R, Ace-tubulin, Map2, GAP43, Cleaved-caspase3, Bax, Bcl-2 | nih.gov |

| Diabetic Retinopathy (db/db Mouse) | Prevented downregulation of presynaptic proteins, preserving synaptic function. | Synapsin I, Synaptophysin, Synaptotagmin, Syntaxin 1A, VAMP2, SNAP25 | mdpi.com |

| Alzheimer's Disease (Transgenic Mouse) | Reduced amyloid deposits. | Amyloid-β plaques | nih.gov |

| Parkinson's Disease (Rat) | Enhanced memory performance. | Behavioral tests | nih.gov |

Investigation of Biochemical and Molecular Changes in Specific Organs (e.g., kidney, liver, intestine for ACE2 expression)

Preclinical studies in non-human models have explored the effects of sitagliptin on biochemical and molecular pathways in various organs, with a particular focus on the components of the renin-angiotensin system (RAS), such as Angiotensin-Converting Enzyme 2 (ACE2).

In a rat model of chronic kidney disease (CKD) created by 5/6 nephrectomy, sitagliptin demonstrated significant cardioprotective effects linked to the modulation of the RAS. nih.gov The CKD model exhibited increased cardiac expression of Angiotensin-Converting Enzyme (ACE) and decreased expression of ACE2, leading to an imbalance favoring the production of Angiotensin II (Ang II) over the protective peptide Angiotensin-(1-7). nih.gov Treatment with sitagliptin completely prevented these changes, restoring the cardiac ACE/ACE2 balance. nih.gov Specifically, sitagliptin increased the cardiac mRNA and protein expression of ACE2, reduced the elevated levels of Ang II, and enhanced the levels of Ang-(1-7) in the heart tissue of the CKD rats. nih.govnih.govmdpi.com These effects were independent of changes in blood glucose levels, suggesting a direct organ-protective mechanism. nih.gov

The interplay between Dipeptidyl peptidase-4 (DPP-4), the target of sitagliptin, and ACE2 has been a subject of investigation. DPP-4 is known to be expressed in multiple tissues, including the kidney, liver, and intestine. nih.govdiabetessociety.com.au While direct evidence from preclinical models on the effect of sitagliptin on ACE2 expression in the liver is limited in the available literature, the findings in cardiac and renal models are significant. The modulation of the ACE2/Ang-(1-7) axis is a key mechanism of cardioprotection conferred by sitagliptin in the context of renal disease. nih.gov

In the intestine, studies have highlighted the importance of ACE2 in maintaining gut barrier integrity, which can be compromised in diabetes. mdpi.com In a type 1 diabetic mouse model, diabetes was shown to reduce intestinal ACE2 levels. While this study used an engineered ACE2-expressing probiotic to restore gut integrity rather than sitagliptin, it underscores the potential therapeutic relevance of modulating intestinal ACE2. mdpi.com Computational network pharmacology and molecular docking studies have also predicted that ACE2 may be a novel direct target for sitagliptin, suggesting a potential binding affinity between the two molecules that warrants further experimental validation. researchgate.net

| Organ/Tissue | Animal Model | Biochemical/Molecular Change | Reference |

|---|---|---|---|

| Heart | Nephrectomy Rat (CKD model) | Increased ACE2 mRNA and protein expression. | nih.govnih.gov |

| Heart | Nephrectomy Rat (CKD model) | Decreased cardiac ACE/ACE2 ratio. | nih.govmdpi.com |

| Heart | Nephrectomy Rat (CKD model) | Reduced Angiotensin II levels. | nih.gov |

| Heart | Nephrectomy Rat (CKD model) | Enhanced Angiotensin-(1-7) levels. | nih.gov |

| Kidney | Nephrectomy Rat (CKD model) | Sitagliptin treatment prevented changes in cardiac ACE2 expression induced by renal ablation. | nih.gov |